4-Benzyloxy-thiobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

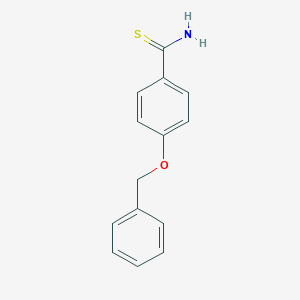

4-Benzyloxy-thiobenzamide is a chemical compound with the molecular formula C14H13NOS and a molecular weight of 243.32 g/mol. It belongs to the class of thiobenzamides, which are known for their diverse biological activities. The structure of this compound consists of a benzene ring attached to a thiobenzamide group via an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Benzyloxy-thiobenzamide can be synthesized through the decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine–alumina as the catalyst . Another method involves the synthesis of thioamides from aryl nitriles and sodium sulfide catalyzed by 1,8-diazabicyclo[5,4,0]undec-7-enium acetate ionic liquid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient and eco-friendly protocols to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzyloxy-thiobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the thiobenzamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

4-Benzyloxy-thiobenzamide has several scientific research applications, including:

Proteomics Research: It is used to study protein interactions, modifications, and localization.

Anticancer Agents: Benzimidazole derivatives, which this compound can potentially be converted into, have been studied for their anticancer properties.

Anti-Inflammatory Agents: It can be converted into benzimidazole derivatives that act as anti-inflammatory agents.

Antibacterial and Antifungal Agents: The compound can be used to develop antibacterial and antifungal agents.

Antiviral Agents:

Analgesic Agents: It can be used to create analgesic agents for pain relief.

Skin-Whitening Agents: Some derivatives can be used in skin-whitening products.

Wirkmechanismus

The mechanism of action of 4-Benzyloxy-thiobenzamide involves its role in the covalent modification of microsomal lipids, which helps in probing the mechanisms of chemically induced biological responses. The compound’s structure allows it to interact with various molecular targets and pathways, making it useful in diverse biological studies.

Vergleich Mit ähnlichen Verbindungen

Thiobenzamide: Known for its hepatotoxic effects and diverse biological activities.

Benzimidazole Derivatives: These compounds have similar structures and are studied for their anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties.

Uniqueness: 4-Benzyloxy-thiobenzamide is unique due to its specific structure, which includes a benzene ring attached to a thiobenzamide group via an oxygen atom. This unique structure contributes to its diverse applications in scientific research and potential therapeutic uses.

Biologische Aktivität

4-Benzyloxy-thiobenzamide, a compound belonging to the class of thiazolidin-4-ones, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Antioxidant Activity

Research indicates that thiazolidin-4-one derivatives, including this compound, exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. For instance, compounds modified at specific positions have shown enhanced antioxidant effects, suggesting a structure-activity relationship that merits further investigation .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, compounds within this class have demonstrated inhibitory effects on cancer cell proliferation. One study highlighted that derivatives with specific substituents exhibited potent activity against various cancer cell lines, indicating that this compound could serve as a lead compound for developing new anticancer agents .

Inhibition of Monoamine Oxidases (MAOs)

Another significant biological activity of this compound is its inhibitory effect on human monoamine oxidases (hMAOs). Inhibitors targeting hMAO-B have therapeutic implications for neurodegenerative diseases such as Parkinson's disease. Recent findings suggest that compounds with benzyloxy groups exhibit strong inhibition against hMAO-B isoforms, with some derivatives showing IC₅₀ values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Substituent Position : The position of the benzyloxy group significantly affects the compound's interaction with biological targets.

- Lipophilicity : Increased lipophilicity generally correlates with enhanced bioavailability and cellular uptake.

- Functional Groups : Variations in functional groups attached to the thiobenzamide core can modulate pharmacological effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiazolidin-4-one derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC₅₀ value lower than many known chemotherapeutics .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Control (Doxorubicin) | MCF-7 | 10 |

Case Study 2: MAO Inhibition

In another investigation focusing on MAO inhibition, this compound was tested alongside other benzyloxy derivatives. The compound showed promising results as a reversible inhibitor of hMAO-B.

| Compound | hMAO-B IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.067 | High |

| B10 (Reference) | 0.030 | Moderate |

Eigenschaften

IUPAC Name |

4-phenylmethoxybenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFQPUSTRDXEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428913 |

Source

|

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161975-22-0 |

Source

|

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.